

How to prepare SDZ285428 solutions for experiments

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Compound of Interest

Compound Name: SDZ285428

CAS No.: 174262-10-3

Cat. No.: B1246072

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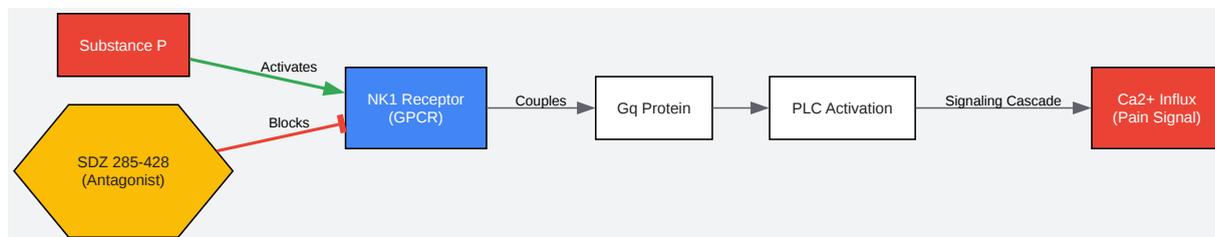
Application Note: Optimized Preparation & Handling of SDZ 285-428 (NK1 Antagonist)

Executive Summary & Mechanism

SDZ 285-428 (also known as NVP-VID-400) is a potent, non-peptide antagonist of the Neurokinin-1 (NK1) receptor. It is widely utilized in neuropharmacology to study nociception (pain), neurogenic inflammation, and emesis.

Unlike peptide-based antagonists, SDZ 285-428 is highly lipophilic, allowing it to cross the blood-brain barrier (BBB). However, this lipophilicity presents a significant challenge in experimental preparation: aqueous instability. Improper solubilization leads to micro-precipitation, resulting in erratic in vivo data and potential toxicity from emboli.

Mechanistic Context: Substance P (SP) binds to the NK1 receptor (a Gq-coupled GPCR), triggering the hydrolysis of PIP₂ into IP₃ and DAG, leading to intracellular Calcium release. SDZ 285-428 competitively inhibits this binding, silencing the downstream nociceptive signal.



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Figure 1: Mechanism of Action. SDZ 285-428 competitively blocks the Substance P binding site on the NK1 receptor, preventing the Gq-mediated calcium cascade.

Vital Chemical Statistics

Before handling, verify your specific batch against these parameters. Note that molecular weight varies if the compound is supplied as a salt (e.g., HCl) versus the free base.

Parameter	Value	Notes
CAS Number	174262-13-6	Unique identifier.
Chemical Formula	C ₂₄ H ₂₀ ClN ₃ O	Free base formula.
Molecular Weight	~401.89 g/mol	Critical: Check label. If HCl salt, MW will be higher (~438.35).
Solubility (Water)	< 0.1 mg/mL	Practically insoluble. Do not attempt direct aqueous dissolution.
Solubility (DMSO)	~25 mg/mL	Excellent. The preferred solvent for stock solutions.
Solubility (Ethanol)	~10 mg/mL	Moderate. Useful for evaporation protocols.[1]

Protocol A: Stock Solution Preparation (Master Mix)

Purpose: Create a stable, high-concentration stock for long-term storage. Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.

- Calculate: Determine the mass of SDZ 285-428 required for a 10 mM or 50 mM stock.
 - Example: For 5 mg of SDZ 285-428 (MW 401.89), add 1.24 mL of DMSO to achieve 10 mM.
- Dissolve: Add DMSO directly to the vial containing the powder.
- Vortex: Vortex vigorously for 30 seconds. The solution should be crystal clear and colorless/pale yellow.
- Aliquot: Dispense into small volumes (e.g., 50 μ L) to avoid freeze-thaw cycles.
- Store: -20°C in a desiccated environment. Stable for up to 6 months.

Protocol B: In Vivo Formulation (Injection)

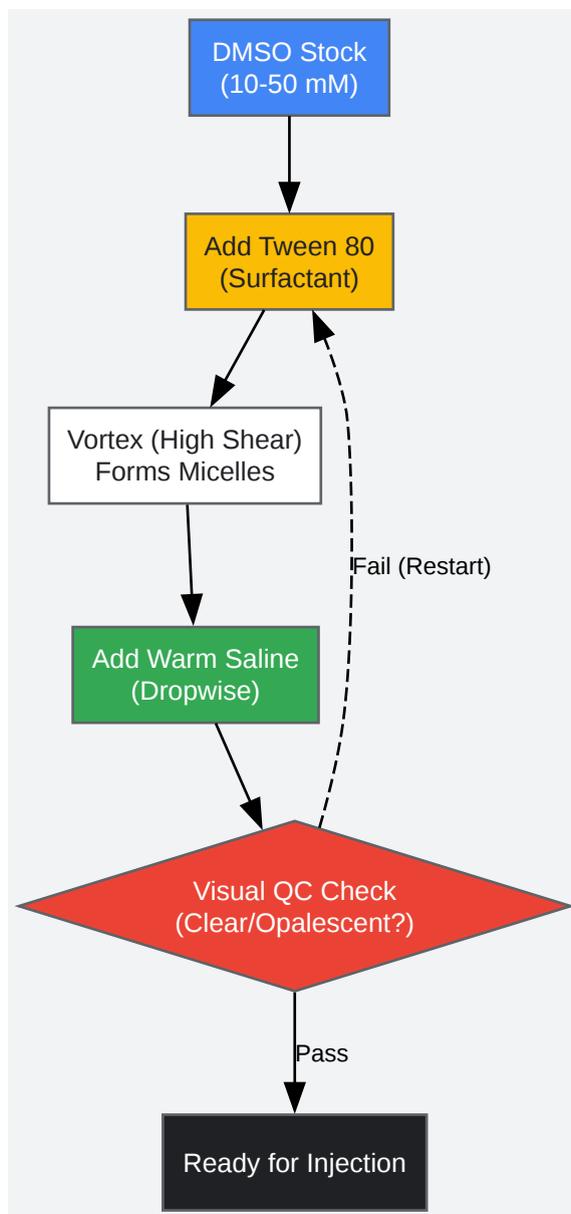
Challenge: Injecting pure DMSO is toxic. You must dilute the stock into an aqueous buffer without causing the hydrophobic SDZ 285-428 to crash out of solution. Method: The "Co-Solvent Sandwich" (DMSO / Tween 80 / Saline).

Target Concentration: 1 mg/mL (Typical dose range: 1–10 mg/kg). Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Step-by-Step Procedure:

- Warm Up: Thaw the DMSO stock solution of SDZ 285-428 and warm it to 37°C .
- Step 1 (Solvation): Pipette the required volume of stock (e.g., 50 μ L) into a sterile microcentrifuge tube.
- Step 2 (Stabilization): Add Tween 80 (e.g., 50 μ L) directly to the DMSO stock.

- Critical: Vortex immediately for 1 minute. The mixture will be viscous. This surfactant layer coats the drug molecules.
- Step 3 (Dilution): Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (e.g., 900 µL) dropwise while vortexing.
 - Why? Adding saline too fast causes "shock precipitation."
- Step 4 (Visual QC): Hold the tube up to a light source.
 - Pass: Clear or slightly opalescent (Tyndall effect is acceptable).
 - Fail: Visible white flakes or cloudy suspension. (If failed, sonicate for 5 mins; if still cloudy, discard).
- Filter: Pass through a 0.22 µm PES syringe filter to ensure sterility before injection.



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Figure 2: The "Co-Solvent Sandwich" method prevents precipitation by stabilizing the hydrophobic compound with surfactant before aqueous dilution.

Protocol C: In Vitro (Cell Culture)

Constraint: Most cells tolerate DMSO only up to 0.1% - 0.5%. Method: Serial Dilution.

- Prepare a 1000x working solution in pure DMSO.

- Example: If final target is 10 μ M, prepare a 10 mM secondary stock in DMSO.
- Pipette the 1000x stock directly into the cell culture media while swirling the media.
- Control: Always run a "Vehicle Control" well containing 0.1% DMSO to ensure any observed toxicity is due to the drug, not the solvent.

Troubleshooting & Safety

Issue	Probable Cause	Corrective Action
Precipitation	Saline added too fast or too cold.	Warm saline to 37°C. Add dropwise. Sonicate for 10 mins.
Cell Toxicity	DMSO concentration > 0.5%.	Dilute stock further.[2] Ensure final DMSO is < 0.1%.
Inconsistent Data	Drug adhered to plastic.	Use glass vials or low-binding polypropylene tubes.

Safety Note: SDZ 285-428 is a bioactive compound. DMSO enhances skin permeability, meaning if you spill the solution on your skin, the DMSO will carry the drug directly into your bloodstream. Double-glove and work in a fume hood.

References

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